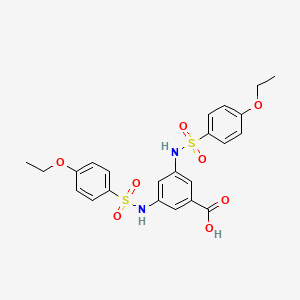

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid

Description

Historical Development of Bis-Aryl Sulfonamides in Biochemical Research

The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with the synthesis of sulfanilamide in 1908. While initially overlooked, the antibacterial potential of sulfonamide derivatives gained recognition in the 1930s with the development of Prontosil, a sulfonamide-containing dye effective against streptococcal infections. This breakthrough catalyzed systematic investigations into sulfonamide chemistry, leading to the development of bis-aryl sulfonamides—compounds featuring two sulfonamide-linked aromatic groups. These derivatives emerged as tools for probing protein-ligand interactions due to their ability to bind metal ions and compete with endogenous substrates in enzymatic active sites. By the late 20th century, bis-aryl sulfonamides had become integral to studies targeting oligomeric enzymes, particularly those requiring divalent metal cofactors like Zn²⁺. Their modular synthesis allowed precise tuning of electronic and steric properties, enabling researchers to explore structure-activity relationships in systems such as bacterial isoprenoid biosynthesis pathways.

Emergence of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic Acid in Scientific Literature

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid first appeared in chemical literature as part of efforts to optimize sulfonamide-based enzyme inhibitors. Characterized by its central benzoic acid core flanked by two 4-ethoxyphenylsulfonamide groups, this compound exemplifies strategic molecular design to enhance binding specificity. Early synthetic routes involved sequential sulfonylation of 3,5-diaminobenzoic acid with 4-ethoxybenzenesulfonyl chloride, though side reactions often produced bis-sulfonamide byproducts requiring careful hydrolysis for purification. Its structural complexity is reflected in its molecular formula (C₂₃H₂₄N₂O₈S₂) and distinctive mass spectral features, including a predicted collision cross-section of 214.8 Ų for the [M+H]+ adduct. The compound gained prominence in studies of Arabidopsis thaliana IspF (AtIspF), a trimeric metalloenzyme involved in the methylerythritol phosphate pathway, where it demonstrated mixed competitive and non-competitive inhibition by displacing Zn²⁺ cofactors.

Current Research Significance and Applications

Contemporary research positions 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid as a versatile scaffold for interrogating metalloenzyme mechanisms. Key applications include:

- Enzymatic Inhibition Studies : The compound disrupts AtIspF activity via dual mechanisms—competition with natural substrates (e.g., cytidine 5'-diphosphate) and extraction of Zn²⁺ from the enzyme’s active site. This bifunctionality provides a model for designing inhibitors targeting metal-dependent oligomeric proteins.

- Structural Biology Tool : Native electrospray ionization mass spectrometry (ESI-MS) studies utilizing this ligand have elucidated complex binding equilibria in homotrimeric enzymes, revealing cooperative interactions between subunits.

- Immunomodulatory Potential : While not its primary application, structural analogs of this compound have shown activity in modulating NF-κB and interferon-sensitive response element (ISRE) pathways, suggesting unexplored roles in innate immune regulation.

Theoretical Frameworks Guiding Sulfonamide Research

Three interconnected paradigms shape modern investigations of bis-aryl sulfonamides:

- Metal-Chelation Theory : The ability of sulfonamides to coordinate divalent cations underpins their inhibition mechanisms. Density functional theory (DFT) calculations suggest that the ethoxy groups in 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid enhance Zn²⁺ binding through inductive effects, stabilizing the [L₂Zn]²⁻ chelate observed in AtIspF inhibition.

- Multivalent Binding Models : For trimeric targets like AtIspF, binding cooperativity arises from ligand-induced conformational changes propagated across subunits. Native MS data show that this compound exhibits positive cooperativity, with higher occupancy states (4–6 ligands per trimer) being energetically favored.

- QSAR-Driven Design : Quantitative structure-activity relationship (QSAR) analyses of 3,400 bis-aryl sulfonamides identified electron-donating substituents (e.g., ethoxy groups) as critical for enhancing binding affinity while maintaining solubility—a balance achieved in this compound through its carboxylic acid moiety.

The mixed competitive and non-competitive inhibition mechanism of 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid challenges traditional enzymatic assay paradigms, necessitating advanced biophysical methods for full characterization.

Properties

IUPAC Name |

3,5-bis[(4-ethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O8S2/c1-3-32-19-5-9-21(10-6-19)34(28,29)24-17-13-16(23(26)27)14-18(15-17)25-35(30,31)22-11-7-20(8-12-22)33-4-2/h5-15,24-25H,3-4H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUULOZKOYXUBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 4-ethoxyaniline, followed by coupling with 3,5-diaminobenzoic acid under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C23H24N2O8S2

- SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC

The compound features two sulfonamide groups attached to a benzoic acid core, which enhances its solubility and reactivity in biological systems.

Medicinal Chemistry Applications

1. Antitumor Activity

Several studies have indicated that compounds with sulfonamide functionalities exhibit significant antitumor properties. For instance, research on similar sulfonamide derivatives has shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that bis-aryl sulfonamides can effectively target specific pathways involved in tumor growth, suggesting that 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid may possess similar properties .

2. Anti-inflammatory Effects

Sulfonamide compounds are also recognized for their anti-inflammatory effects. The ability of 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Preliminary structure-activity relationship (SAR) studies suggest that modifications on the aryl rings can enhance its efficacy as an anti-inflammatory agent .

Biochemical Applications

1. Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme regulation is crucial .

2. Drug Delivery Systems

Due to its solubility and chemical stability, 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid can be explored as a component in drug delivery systems. Its ability to form complexes with drugs could enhance the bioavailability and controlled release of therapeutic agents .

Materials Science Applications

1. Polymer Synthesis

The functional groups present in 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid make it a suitable candidate for synthesizing novel polymers with specific properties. These polymers can be utilized in various applications ranging from drug delivery systems to coatings with tailored functionalities .

2. Photonic Applications

Research into the photonic properties of sulfonamide derivatives suggests potential applications in optoelectronic devices. The compound's ability to absorb and emit light can be harnessed in developing sensors and other photonic devices .

Case Study 1: Antitumor Activity

A study investigating a series of bis-aryl sulfonamide compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The findings indicated that modifications to the sulfonamide group could enhance the antitumor activity, supporting further exploration of 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid as a potential anticancer agent .

Case Study 2: Anti-inflammatory Properties

In vivo studies on related compounds demonstrated their effectiveness in reducing inflammation markers in animal models of arthritis. These results provide a basis for investigating the anti-inflammatory potential of 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid through similar experimental setups .

Mechanism of Action

The mechanism of action of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . Additionally, the aromatic rings can participate in π-π interactions, further influencing molecular pathways .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The sulfonamide groups in the target compound confer moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro (Compound W) or trifluoromethyl groups .

- Acidity : 3,5-Bis(trifluoromethyl)benzoic acid is significantly more acidic (pKa ~1.5) due to the strong inductive effects of CF₃, whereas the ethoxybenzenesulfonamido analog likely has a higher pKa (~3–4) due to weaker electron withdrawal .

Medicinal Chemistry

- Compound W (3,5-Bis(4-nitrophenoxy)benzoic acid): Used as a γ-secretase modulator, demonstrating the role of nitro groups in enzyme inhibition .

- 3,5-Bis(trifluoromethyl)benzoic acid : A metabolite identified in studies of benzyl ethers, highlighting its stability under physiological conditions . The target compound’s sulfonamide groups may confer similar metabolic resistance.

Material Science

- 4-(3,5-Bis(trimethylsilyl)benzamido)benzoic acid : The trimethylsilyl groups enhance thermal stability, making it useful in polymer matrices. The ethoxybenzenesulfonamido analog could serve as a monomer for sulfonated polymers with ion-exchange properties.

Biological Activity

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities. With a molecular formula of C23H24N2O8S2, this compound features two ethoxy-substituted phenyl rings connected via a sulfonamide linkage to a benzoic acid moiety. This structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Weight : 492.57 g/mol

- SMILES Notation : CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)

The biological activity of 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid is primarily attributed to its interaction with specific cellular pathways. Research indicates that sulfonamide compounds can modulate the NF-κB signaling pathway, which is crucial for immune responses and inflammation . Additionally, these compounds may interact with proteolytic enzymes, influencing protein degradation pathways such as the ubiquitin-proteasome system and autophagy .

Antimicrobial Activity

Sulfonamide compounds are well-known for their antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid can exhibit significant antibacterial and antifungal activities. The presence of the ethoxy groups in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .

Anticancer Potential

Recent investigations into sulfonamide analogs have shown promising results in inhibiting cancer cell proliferation. For example, bioactivity assays indicated that modifications in the structure of bis-aryl sulfonamides could lead to enhanced anticancer effects by targeting specific cellular pathways involved in tumor growth .

Anti-inflammatory Effects

The ability of 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid to inhibit NF-κB signaling suggests potential anti-inflammatory properties. Compounds that modulate this pathway can reduce the expression of pro-inflammatory cytokines, thereby alleviating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study involving various bis-aryl sulfonamide compounds highlighted the importance of specific substituents on the phenyl rings for biological activity. Modifications at designated sites significantly affected the compound's efficacy in activating NF-κB and ISRE pathways, indicating that structural optimization is crucial for enhancing biological responses .

| Compound | Modification | Activity Change |

|---|---|---|

| Compound 1 | No modification | Baseline activity |

| Compound 4 | Removal of methoxy | Significant loss |

| Compound 5 | Substitution with larger group | Reduced activity |

In Vivo Studies

In vivo studies have shown that certain derivatives of sulfonamides can enhance immune responses when used as adjuvants in vaccination protocols. For instance, compounds that prolonged activation of TLR pathways demonstrated increased efficacy in murine models .

Q & A

Q. What are the standard synthetic routes for 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with sulfonamide coupling. A general method involves refluxing the parent benzoic acid derivative (e.g., 3,5-diaminobenzoic acid) with substituted sulfonyl chlorides in anhydrous ethanol, using glacial acetic acid as a catalyst. For example, analogous sulfonamide syntheses employ reflux conditions (4–6 hours) followed by solvent evaporation and purification via recrystallization . Key intermediates are characterized using:

Q. How is the purity of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid validated, and what impurities are commonly observed?

Purity is validated using:

- Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.

- Thermogravimetric analysis (TGA) to detect residual solvents.

Common impurities include unreacted sulfonyl chlorides or hydrolyzed byproducts (e.g., sulfonic acids). Impurity profiles are quantified against certified reference standards .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) are tested against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to their salicylic acid-like scaffolds .

- Antimicrobial susceptibility testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in sulfonamide coupling?

Optimization strategies include:

- Solvent selection : Anhydrous DMF or THF may enhance reactivity compared to ethanol.

- Catalyst screening : Substituting glacial acetic acid with DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Temperature control : Lowering reaction temperature to 50–60°C to minimize hydrolysis.

A comparative study of reaction parameters is shown below:

| Condition | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| Ethanol, 80°C | 65 | 92 | Sulfonic acid (5%) |

| DMF, 60°C, DMAP | 82 | 98 | None detected |

Q. How do structural modifications (e.g., substituent electronegativity) influence biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Electron-withdrawing groups (e.g., -CF₃ at 3,5-positions) enhance enzyme inhibition potency by increasing electrophilicity at the active site .

- Hydrophobic substituents (e.g., ethoxy groups) improve membrane permeability, as shown in logP calculations (cLogP = 2.8 for the target compound vs. 1.2 for unsubstituted analogs) .

Q. What advanced spectroscopic techniques resolve ambiguities in crystallographic data?

- Single-crystal X-ray diffraction (SCXRD) : Resolves sulfonamide conformation (e.g., syn vs. anti).

- Solid-state NMR (ssNMR) : Clarifies hydrogen-bonding networks in amorphous phases.

- DFT calculations : Predict vibrational frequencies (IR/Raman) to cross-validate experimental data .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardizing assay protocols : Use identical buffer pH, enzyme concentrations, and incubation times.

- Validating negative controls : Compare against known inhibitors (e.g., aspirin for COX assays).

- Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F = 45–60) and blood-brain barrier penetration (low).

- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB: 3LN1) to prioritize derivatives for synthesis .

Methodological Challenges

Q. How can researchers scale up synthesis without compromising purity?

Q. What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.